InChI=1S/C9H11NO5/c11-5-8(12)9(13)6-1-3-7(4-2-6)10(14)15/h1-4,8-9,11-13H,5H2
.
The synthesis of 1-(4-Nitrophenyl)propane-1,2,3-triol typically involves the reaction of glycerol with a nitrophenyl compound. One common method is through the nitration of phenol followed by its reaction with glycerol.
The molecular structure of 1-(4-Nitrophenyl)propane-1,2,3-triol features a propane backbone with three hydroxyl groups (-OH) attached to it and a para-nitrophenyl group. The structural representation can be described as follows:
1-(4-Nitrophenyl)propane-1,2,3-triol can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-(4-Nitrophenyl)propane-1,2,3-triol primarily involves its interaction with biological systems as a substrate or inhibitor:
The compound's physical state and solubility make it suitable for various applications in aqueous solutions.
1-(4-Nitrophenyl)propane-1,2,3-triol has several scientific applications:
Research into its properties may lead to applications in pharmaceuticals, particularly in drug design targeting specific enzymes or pathways.
1-(4-Nitrophenyl)propane-1,2,3-triol is a nitroaromatic glycerol derivative characterized by the molecular formula C₉H₁₁NO₅ and a molecular weight of 213.19 g/mol [2] [5] [7]. Its International Union of Pure and Applied Chemistry name explicitly defines the carbon skeleton (propane) and substituent positions: a phenyl ring substituted with a nitro group at the para-position (4-nitrophenyl) attached to a three-carbon chain bearing hydroxyl groups at carbons 1, 2, and 3 [5] [7]. The structural integrity is confirmed through canonical Simplified Molecular Input Line Entry System notation (C1=CC(=CC=C1C(C(CO)O)O)[N+](=O)[O-]
) and International Chemical Identifier key (InChIKey=IUZVZBIQZKBWCC-UHFFFAOYSA-N), which encode connectivity and stereochemical features [4] [5]. The molecule consists of two distinct domains:
Table 1: Fundamental Molecular Descriptors
Property | Value/Descriptor |
---|---|
CAS Registry Number | 2207-68-3 |
Molecular Formula | C₉H₁₁NO₅ |
Molecular Weight | 213.19 g/mol |
Simplified Molecular Input Line Entry System | C1=CC(=CC=C1C(C(CO)O)O)[N+](=O)[O-] |
International Chemical Identifier | InChI=1S/C9H11NO5/c11-5-8(12)9(13)6-1-3-7(4-2-6)10(14)15/h1-4,8-9,11-13H,5H2 |
International Chemical Identifier Key | IUZVZBIQZKBWCC-UHFFFAOYSA-N |
The stereochemistry of 1-(4-nitrophenyl)propane-1,2,3-triol is defined by chiral centers at C1 (glycerol carbon attached to the aryl group) and C2 (adjacent secondary alcohol carbon). This generates three stereoisomers:
Discrimination between erythro and threo configurations relies critically on proton nuclear magnetic resonance spectroscopy, specifically the chemical shift difference (Δδ) between the diastereotopic methylene protons (H3a and H3b) at C3. Empirical studies demonstrate that Δδ values are solvent-dependent and diagnostic:
Absolute configuration assignment requires chiral derivatization. Acylation with (+)- or (−)-camphanoyl chloride induces distinct anisotropic shielding effects on the methylene protons. For threo enantiomers:
Table 2: Diagnostic Proton Nuclear Magnetic Resonance Chemical Shift Differences (ΔδH3a–H3b) for Stereochemical Assignment
Configuration | Δδ in Methanol-d₄ (ppm) | Δδ in Acetone-d₆ (ppm) | Δδ in Dimethyl sulfoxide-d₆ (ppm) |
---|---|---|---|
Threo | 0.13 – 0.16 | 0.09 – 0.14 | 0.17 – 0.24 |
Erythro | 0.03 – 0.05 | 0.00 – 0.04 | 0.00 – 0.06 |
Data consolidated from reference compounds in [10]
While crystallographic data for 1-(4-nitrophenyl)propane-1,2,3-triol is absent in the literature surveyed, insights into conformational dynamics emerge from nuclear magnetic resonance and computational analyses. The glycerol chain adopts multiple rotameric states due to free rotation around C1-C(aryl), C1-C2, and C2-C3 bonds. This flexibility manifests in varying spatial orientations of the hydroxyl groups relative to the aromatic plane, influencing intramolecular hydrogen bonding patterns and intermolecular interactions [10].
Key conformational observations include:
Table 3: Predicted Collision Cross Sections (CCS) for Key Adducts
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 214.07100 | 142.0 |
[M+Na]⁺ | 236.05294 | 147.0 |
[M-H]⁻ | 212.05644 | 141.7 |
[M+HCOO]⁻ | 258.06192 | 161.9 |
Data sourced from computational models [4]
The electron-withdrawing nitro group further influences conformation by:
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